Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate

Description

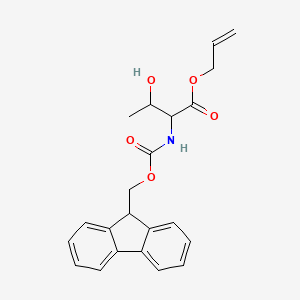

Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate (CAS: 1945973-89-6) is a fluorenylmethyloxycarbonyl (Fmoc)-protected L-threonine derivative featuring an allyl ester group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the orthogonal protection strategy enabled by the Fmoc group (base-labile) and allyl ester (acid-stable but removable via palladium-catalyzed deprotection) . Its molecular formula is C₂₂H₂₃NO₅, with a molecular weight of 381.42 g/mol . The allyl ester enhances solubility in organic solvents, making it advantageous for coupling reactions in non-polar media.

Properties

IUPAC Name |

prop-2-enyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXCMMPBFKKXPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Related Compounds

Fmoc-Cys-OTce Synthesis: To synthesize 2,2,2-Trichloroethyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-cysteinate, also known as Fmoc-Cys-OTce, (Fmoc-Cys-OTce)2 is dissolved in CH2Cl2 under stirring conditions.

O-Methyl-L-threonine: O-Methyl-L-threonine can be synthesized by dissolving it in 1,4-dioxane and cooling to 0°C. An aqueous 2 M NaOH solution is added, followed by methyl chloroformate at the same temperature. The reaction mixture is warmed to room temperature and stirred for 16 hours. The mixture is washed with ethyl acetate, and the aqueous layer is acidified with 3 N HCl until it reaches a pH of 2. It is then extracted with ethyl acetate. The combined organic layers are dried over Na2SO4 and concentrated to obtain the crude product.

General Strategies for Amino Acid Protection

Protecting groups, such as Fmoc, are used to temporarily block reactive functional groups in amino acids to control the site of reaction during peptide synthesis. Allyl groups are used for side-chain protection, especially for carboxylic acids and alcohols.

Chemical Properties

Structure

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine has the PubChem CID 155887772 and the molecular formula C22H23NO5.

Synonyms

The compound is also known as:

Applications in Peptide Synthesis

Protected amino acids, including those with Fmoc and allyl protecting groups, are crucial building blocks in solid-phase peptide synthesis (SPPS). These building blocks allow for the controlled assembly of peptides with specific sequences and modifications.

Synthesis of Complex Molecules

The use of protected amino acids facilitates the synthesis of complex molecules, including peptides containing non-canonical amino acids. These modified peptides can have unique properties and functions, making them valuable in drug discovery and materials science.

Data Tables

Chemical Identifiers

| Property | Value |

|---|---|

| PubChem CID | 155887772 |

| Molecular Formula | C22H23NO5 |

| Molecular Weight | 381.4 g/mol |

| Synonyms | 1945973-89-6, Fmoc-Allo-Thr(Allyl)-OH, (2S,3R)-3-(allyloxy)-2-Fmoc-aminobutanoic acid |

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-threonine Allyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group of threonine can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Fmoc group can be removed under basic conditions, and the allyl ester can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group, while palladium catalysts can facilitate allyl ester substitution.

Major Products

The major products formed from these reactions include deprotected threonine derivatives, alcohols, and substituted esters .

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, also known as Fmoc-Thr(allyl)-OH, is a synthetic amino acid derivative that plays a significant role in peptide synthesis, medicinal chemistry, and biochemistry . It features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom and an allyl group on the oxygen atom of the threonine residue. The dual protection offered by the Fmoc and allyl groups provides enhanced stability and flexibility during peptide synthesis, allowing for controlled deprotection sequences, which is particularly valuable in complex peptide assembly.

Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine has various applications across multiple fields:

- Peptide Synthesis: It serves as a protected amino acid, which allows for selective reactions during the assembly of peptides. The Fmoc protecting group enables selective coupling reactions, while the allyl group provides additional functionalization opportunities.

- Study of Protein Interactions and Enzyme Mechanisms: Its stability makes it suitable for studying protein-protein interactions and enzyme mechanisms.

- Development of Peptide-Based Drugs: The compound's unique structure aids in developing peptide-based drugs, enhancing its relevance in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-Fmoc-L-threonine Allyl Ester involves the protection of the amino group of threonine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is base-labile and can be removed under mild conditions, allowing for the sequential addition of amino acids. The allyl ester group provides additional protection and can be selectively removed using palladium catalysts .

Comparison with Similar Compounds

Comparison with Similar Fmoc-Protected Amino Acid Derivatives

The following analysis compares Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate with structurally and functionally related compounds, focusing on molecular features, stability, and synthetic applications.

Table 1: Structural and Functional Comparison

Ester Group Reactivity and Deprotection

- Allyl Esters : this compound and Fmoc-Asp-OAll utilize allyl esters, which are stable under acidic conditions (e.g., trifluoroacetic acid, TFA) but cleaved via palladium(0)-catalyzed allyl transfer . This contrasts with tert-butyl (t-Bu) esters, which require strong acids (e.g., 95% TFA) for removal.

- O-Isopropyl Esters : N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine offers enhanced acid stability, making it suitable for stepwise syntheses requiring prolonged exposure to mild acids.

Amino Acid Backbone and Side-Chain Modifications

- Threonine vs. Aspartic Acid : this compound contains a β-hydroxyl group, which may participate in hydrogen bonding during peptide folding. In contrast, Fmoc-Asp-OAll features a carboxylic acid side chain protected as an allyl ester, critical for preventing aspartimide formation.

- β-Hydroxybutanoate Derivatives: (S)-Allyl 2-((Fmoc)amino)-3-hydroxybutanoate mimics threonine but lacks the native amino acid backbone, limiting its use in native peptide sequences.

Solubility and Handling

- Allyl esters generally improve solubility in dichloromethane (DCM) and dimethylformamide (DMF), facilitating coupling reactions .

- Compounds like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine may exhibit lower solubility due to the bulky isopropyl group, requiring optimized solvent systems.

Orthogonal Protection Strategies

- Dual-protected derivatives, such as (R)-2-((Fmoc)amino)-3-(((allyloxy)carbonyl)amino)propanoic acid , allow sequential deprotection (Fmoc first with piperidine, Alloc with palladium), enabling complex peptide architectures.

Key Research Findings

Deprotection Efficiency : Allyl esters in this compound are cleaved within 3 hours using Pd(PPh₃)₄ and morpholine, yielding >95% free carboxylic acid .

Stability : The Fmoc group remains intact under allyl deprotection conditions (pH 7–9), ensuring compatibility with SPPS workflows .

Comparative Synthesis Yields :

Biological Activity

Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate, also known as N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-allyl-L-threonine, is a synthetic amino acid derivative that plays a significant role in peptide synthesis and medicinal chemistry. Its unique structure, which features a fluorenylmethoxycarbonyl (Fmoc) protecting group and an allyl group, enhances its stability and versatility in biochemical applications. This article explores the biological activity of this compound, focusing on its synthesis, properties, applications, and relevant research findings.

The molecular formula of this compound is C₁₄H₁₅NO₃, with a molecular weight of 255.28 g/mol. The compound is characterized by:

- Fmoc Group : Provides protection for the amino group during peptide synthesis.

- Allyl Group : Offers additional functionalization opportunities and enhances reactivity.

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of L-threonine : The amino group is protected using the Fmoc group.

- Allylation : The hydroxyl group on threonine is modified to introduce the allyl functionality.

- Purification : The final product is purified using techniques such as chromatography.

This synthetic route allows for high yields and purity, making it suitable for research applications in peptide chemistry .

Peptide Synthesis

This compound serves as a protected amino acid in peptide synthesis. Its stability under mild conditions makes it ideal for selective reactions during peptide assembly. The Fmoc protecting group allows for controlled deprotection sequences, which are crucial for synthesizing complex peptides .

Enzyme Interactions

Research has indicated that this compound can facilitate studies on protein-protein interactions and enzyme mechanisms due to its unique structural features. The allyl group can be further modified to study various biochemical pathways and interactions within biological systems .

Applications

The compound has diverse applications across multiple fields:

- Medicinal Chemistry : Used in the development of peptide-based drugs.

- Biochemical Research : Aids in understanding enzyme mechanisms and protein interactions.

- Organic Synthesis : Serves as a versatile building block for synthesizing other compounds.

Case Studies

- Peptide Drug Development : A study demonstrated the use of this compound in synthesizing a novel peptide with enhanced biological activity against specific cancer cell lines. The incorporation of this compound allowed for better stability and efficacy compared to traditional amino acids .

- Protein Interaction Studies : Another research project utilized this compound to investigate the binding affinity between peptides and target proteins, revealing insights into the mechanisms of action for potential therapeutic agents .

Comparative Analysis

The following table summarizes key differences between this compound and other similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Fmoc-L-threonine | Fmoc on nitrogen | Lacks allyl substitution; less versatile |

| N-Boc-L-threonine | Boc protecting group | More stable but harder to remove than Fmoc |

| N-Cbz-L-threonine | Cbz protecting group | Less commonly used in peptide synthesis |

| N-Fmoc-O-benzyl-L-threonine | Fmoc on nitrogen, benzyl on oxygen | Different protective strategy affecting reactivity |

The combination of both Fmoc and allyl groups in this compound provides enhanced stability and flexibility during peptide synthesis compared to other protecting groups .

Q & A

Basic: What is the synthetic utility of the allyl ester in Allyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-threoninate for peptide synthesis?

The allyl ester serves as a protecting group for the carboxylic acid moiety of L-threonine. Its removal can be achieved under mild, orthogonal conditions (e.g., palladium-catalyzed deprotection in the presence of nucleophiles like morpholine), enabling selective unmasking without disturbing the Fmoc group. This is critical for stepwise peptide elongation .

Methodological Note : After Fmoc-based coupling, the allyl group can be cleaved using Pd(PPh₃)₄ (0.1–0.2 equiv.) in a THF/CHCl₃ mixture with a scavenger (e.g., barbituric acid) to prevent side reactions .

Basic: How is the Fmoc group removed during solid-phase peptide synthesis (SPPS) using this compound?

The Fmoc group is cleaved via 20% piperidine in DMF , which induces β-elimination. This process leaves the allyl ester intact, allowing sequential deprotection strategies. Ensure thorough washing post-cleavage to eliminate byproducts like dibenzofulvene .

Experimental Design : Monitor deprotection efficiency via UV absorbance at 301 nm (characteristic of dibenzofulvene-piperidine adducts) or ninhydrin tests for free amines .

Advanced: How can researchers optimize allyl deprotection while preserving Fmoc integrity?

Key factors include:

- Catalyst choice : Pd(0) complexes (e.g., Pd(PPh₃)₄) in non-polar solvents (THF, CHCl₃) minimize side reactions.

- Scavenger selection : Use morpholine or thiosulfate to trap Pd byproducts.

- Reaction monitoring : Track progress via TLC (Rf shift) or HPLC retention time changes.

Data Contradiction Analysis : If incomplete deprotection occurs, verify catalyst activity (e.g., moisture sensitivity) or scavenger efficacy. Conflicting reports on optimal Pd loading (0.1–0.5 equiv.) suggest iterative optimization is required .

Advanced: What analytical techniques are most reliable for characterizing this compound and its intermediates?

- NMR : Confirm stereochemistry (e.g., L-threonine configuration) via H and C NMR, comparing with reference spectra of Fmoc-protected amino acids .

- HPLC-MS : Assess purity and detect side products (e.g., allyl ester hydrolysis) using reverse-phase C18 columns with UV (265 nm for Fmoc) and MS detection .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (as demonstrated for structurally related fluorenyl derivatives) .

Advanced: How can low coupling efficiency of this reagent in SPPS be resolved?

- Activation Strategy : Use HOBt/DIC or Oxyma Pure/COMU for efficient carboxylate activation.

- Solvent Optimization : Ensure anhydrous DMF or NMP to prevent premature Fmoc cleavage.

- Stoichiometry : Increase reagent equivalents (2–4 equiv.) and prolong coupling times (1–2 hours) for sterically hindered residues.

Troubleshooting : If inefficiency persists, verify the integrity of the allyl ester (via IR spectroscopy for C=O stretches) or test for residual moisture in solvents .

Basic: What safety precautions are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4) .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the stereochemical configuration of L-threonine impact peptide assembly?

The (2S,3R) configuration of L-threonine ensures proper backbone geometry and side-chain interactions in α-helical or β-sheet motifs. Chiral HPLC (e.g., with Chirobiotic T columns) or circular dichroism (CD) can validate retention of configuration during synthesis. Misconfiguration may lead to aggregation or loss of bioactivity .

Basic: Which solvents are compatible with this compound?

- Recommended : DMF, DCM, THF, and acetonitrile (anhydrous grades).

- Avoid : Protic solvents (e.g., MeOH, H₂O) that may hydrolyze the allyl ester or Fmoc group.

Storage : Store at –20°C under inert gas (Ar/N₂) to prevent oxidation or moisture ingress .

Advanced: What strategies mitigate racemization during Fmoc-based coupling?

- Low Temperature : Conduct reactions at 0–4°C.

- Minimize Base Exposure : Use mild bases (e.g., DIEA) in stoichiometric amounts.

- Additives : Incorporate HOBt or Oxyma to suppress racemization during activation.

Validation : Monitor enantiomeric purity via chiral HPLC or Marfey’s reagent derivatization .

Advanced: How can researchers integrate this compound into novel bioconjugation strategies?

The allyl ester’s orthogonal reactivity enables:

- Click Chemistry : Post-deprotection, introduce azide/alkyne handles for CuAAC or SPAAC reactions.

- Enzyme-Mediated Ligation : Use subtiligase variants for site-specific coupling.

Case Study : In a 2024 study, allyl-deprotected threonine was functionalized with PEG via thiol-ene chemistry, enhancing peptide solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.